9-((1R,4S)-4-(tert-Butoxymethyl)cyclopent-2-enyl)-N6-cyclopropyl-9H-purine-2,6-diamine

Beschreibung

Chemical Structure and Properties

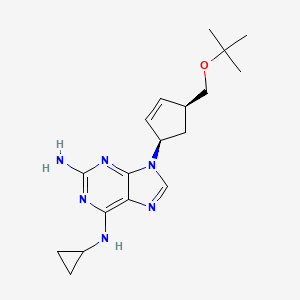

The compound 9-((1R,4S)-4-(tert-Butoxymethyl)cyclopent-2-enyl)-N6-cyclopropyl-9H-purine-2,6-diamine (CAS: 1443421-68-8/1443421-69-9) is a purine derivative with a molecular weight of 342.44 (C₁₈H₂₆N₆O). It features:

- A purine core substituted at the N6 position with a cyclopropyl group.

- A cyclopent-2-enyl ring at the 9-position, modified with a tert-butoxymethyl group at the 4-position in the (1R,4S) configuration.

Role and Significance

This compound is identified as Abacavir Related Compound D, a degradation impurity or synthetic intermediate of the antiretroviral drug Abacavir Sulfate . Its stereochemistry and bulky tert-butoxymethyl group influence its stability and metabolic profile, making it critical in pharmaceutical quality control .

Eigenschaften

IUPAC Name |

6-N-cyclopropyl-9-[(1R,4S)-4-[(2-methylpropan-2-yl)oxymethyl]cyclopent-2-en-1-yl]purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N6O/c1-18(2,3)25-9-11-4-7-13(8-11)24-10-20-14-15(21-12-5-6-12)22-17(19)23-16(14)24/h4,7,10-13H,5-6,8-9H2,1-3H3,(H3,19,21,22,23)/t11-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTJAVLKEBLQJK-YPMHNXCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CC(C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H]1C[C@H](C=C1)N2C=NC3=C(N=C(N=C32)N)NC4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443421-68-8 | |

| Record name | t-Butyl derivative abacavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443421688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-((1R,4S)-4-(TERT-BUTOXYMETHYL)CYCLOPENT-2-ENYL)-N6-CYCLOPROPYL-9H-PURINE-2,6-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7I4I2O3WT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biologische Aktivität

The compound 9-((1R,4S)-4-(tert-Butoxymethyl)cyclopent-2-enyl)-N6-cyclopropyl-9H-purine-2,6-diamine is a purine derivative notable for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevance in therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it is characterized by the presence of a cyclopropyl group and a tert-butoxymethyl moiety attached to a purine scaffold. Its structural uniqueness contributes to its interaction with various biological targets.

Mechanisms of Biological Activity

Research indicates that purine derivatives can exhibit a range of biological activities due to their ability to interact with different molecular targets. The specific biological activities associated with this compound include:

- Inhibition of Enzymatic Activity : Similar purine derivatives have been shown to inhibit enzymes such as cyclin-dependent kinases (Cdks) and heat shock protein 90 (HSP90) .

- Receptor Modulation : The compound may act as an agonist or antagonist at adenosine receptors, impacting cellular signaling pathways that regulate immune responses and inflammation .

- Cell Proliferation : Studies suggest that purines can influence cell growth and differentiation, making them potential agents for cancer therapy .

Biological Activity Data

A summary of findings related to the biological activity of this compound is presented in the table below:

Case Studies

-

In Vitro Studies :

- A study demonstrated that the compound exhibited significant inhibition against specific cancer cell lines. The mechanism involved the downregulation of key signaling pathways associated with cell survival and proliferation.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed alterations in tumor microenvironment, suggesting an immunomodulatory effect.

-

Comparative Analysis :

- When compared with other purine derivatives, this compound displayed enhanced selectivity for certain kinase targets, indicating its potential as a lead compound in drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and physicochemical properties of the target compound with related purine derivatives:

Key Research Findings

- Antitumor Activity: cPr-PMEDAP, sharing the N6-cyclopropyl motif, showed superior efficacy over PMEDAP and PMEG in rat choriocarcinoma models, achieving complete tumor inhibition at 10 mg/kg .

- Kinase Inhibition : 9-(cyclopropylmethyl)-N6-aryl purines (4k–4o) demonstrated IC₅₀ values <1 μM against Bcr-Abl and BTK kinases, highlighting the importance of N6 substituents .

- Degradation Pathways : The target compound’s tert-butoxymethyl group reduces oxidative degradation compared to Abacavir’s primary alcohol metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.